REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.ClCCl>C(Cl)(Cl)(Cl)Cl>[CH3:7][C:6]1([CH3:8])[CH2:5][C:4]2([CH3:10])[CH:3]([CH:13]3[CH:12]2[O:11][CH2:16][CH2:15][CH2:14]3)[C:2](=[O:1])[CH2:9]1
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
|
Quantity
|
5.93 mol
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
nitrogen bubbler was added, under nitrogen
|
Type
|
CUSTOM
|
Details
|
The solution was bubbled with nitrogen for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
was irradiated with a 450 watt Hanovia medium pressure mercury arc through a Corning 9700 glass
|
Type
|
FILTRATION
|
Details
|
filter for 20.5 hours
|
Duration
|
20.5 h
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 107.9 g
|
Type
|
CUSTOM
|
Details
|
The solid after sublimation and recrystallization
|
Type
|
DISTILLATION
|
Details
|
Redistillation of this fraction
|
Type
|
CUSTOM
|
Details
|
gave a fraction, b.p. 85°-90° C./0.1 mm.Hg
|
Name
|
|
Type
|
|
Smiles
|
CC1(CC(C2C3CCCOC3C2(C1)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |